![molecular formula C9H10N4O B1464400 2-azido-N-phenylpropanamide CAS No. 1249324-41-1](/img/structure/B1464400.png)
2-azido-N-phenylpropanamide
Overview
Description
Scientific Research Applications
Synthesis of Heterocycles
2-azido-N-phenylpropanamide: is a valuable precursor in the synthesis of various heterocyclic compounds. The azido group in this compound can participate in multiple types of cycloaddition reactions, such as [3+2] cycloaddition, to form five-membered heterocycles like tetrazoles and triazoles . These heterocycles are significant in medicinal chemistry due to their biological activity.
Enzyme-Catalyzed Reactions
In the realm of green chemistry, 2-azido-N-phenylpropanamide can be used as a substrate in enzyme-catalyzed reactions. These reactions are environmentally friendly alternatives to traditional chemical synthesis, reducing the use of hazardous reagents and minimizing waste .
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis, particularly in the preparation of azides. Azides are crucial for the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals .
Material Science
Azides like 2-azido-N-phenylpropanamide are used in material science for the modification of surfaces and the creation of polymers with specific properties. The azido group allows for the introduction of various functional groups onto a polymer chain, enabling the design of materials with tailored characteristics .
Bioconjugation Techniques
In bioconjugation, 2-azido-N-phenylpropanamide can be used to attach various molecules to biomolecules such as proteins, peptides, or nucleic acids. This is particularly useful in the development of targeted drug delivery systems and diagnostic tools .
Safety and Hazards
properties
IUPAC Name |
2-azido-N-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-7(12-13-10)9(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNBDOKUHFUJCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-azido-N-phenylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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